molecular formula C17H16N2O3S B2430431 5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1105199-17-4

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2430431
CAS No.: 1105199-17-4
M. Wt: 328.39
InChI Key: RZEONFUFQUNBEB-UHFFFAOYSA-N
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Description

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole ( 1105199-17-4) is a specialized heterocyclic compound of significant interest in advanced chemical and pharmaceutical research . It features a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatility and bioisosteric properties, which can enhance metabolic stability and modulate target selectivity in drug candidates . This particular molecule is substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a (4-methylbenzenesulfonyl)methyl moiety. The sulfonylmethyl group is a key functional feature that enhances the compound's reactivity and potential for diverse bioactivity, while the oxadiazole ring contributes to the molecule's overall stability . The well-defined molecular architecture of this compound, with a molecular formula of C 17 H 16 N 2 O 3 S and a molecular weight of 328.39 g/mol, allows for precise modifications, making it a valuable intermediate or scaffold in synthetic chemistry . It is instrumental in the discovery and development of new therapeutic agents, fitting into the broader trend of utilizing 1,2,4-oxadiazole derivatives for their wide spectrum of biological activities, which includes antimicrobial, anti-inflammatory, and anticancer properties . The compound is supplied with high purity (90%+), ensuring reliable and consistent performance in experimental settings such as bioactivity screening, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular entities . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-3-7-14(8-4-12)17-18-16(22-19-17)11-23(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEONFUFQUNBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 1,2,4-Oxadiazole Core Formation

Amidoxime Intermediate Synthesis

The 1,2,4-oxadiazole scaffold originates from amidoxime precursors. 4-Methylbenzonitrile undergoes hydroxylamine-mediated conversion to N'-hydroxy-4-methylbenzimidamide (amidoxime) in ethanol/water (1:1) under reflux (6–8 hours). This step is critical for introducing the 3-(4-methylphenyl) substituent.

Key reaction parameters :

  • Hydroxylamine hydrochloride (1.2 equiv)
  • Sodium hydroxide (1.5 equiv) for pH adjustment
  • 80–90% isolated yield after recrystallization

O-Acylation with Sulfonyl-Containing Carboxylic Acid Derivatives

The amidoxime undergoes O-acylation with 4-methylbenzenesulfonylacetyl chloride to install the sulfonylmethyl group. Two activation strategies are prevalent:

Acyl Chloride-Mediated Acylation

Reaction of amidoxime with 4-methylbenzenesulfonylacetyl chloride (1.1 equiv) in dichloromethane (DCM) and pyridine (1.5 equiv) at 0–5°C for 2 hours affords the O-acylamidoxime. Pyridine neutralizes HCl, driving the reaction to completion.

Coupling Reagent-Assisted Activation

Alternatively, 4-methylbenzenesulfonylacetic acid is activated with N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) or propylphosphonic anhydride (T3P). This method minimizes side reactions and achieves 85–92% conversion in tetrahydrofuran (THF) at room temperature.

Cyclodehydration to 1,2,4-Oxadiazole

Cyclodehydration of O-acylamidoxime is achieved under basic conditions. Optimal results derive from pH 9.5 borate buffer at 90°C for 1.5–2 hours, yielding 78–92% of the target oxadiazole. Hydrolysis of the intermediate to 4-methylbenzenesulfonylacetic acid is suppressed by maintaining high pH and temperature.

Comparative cyclodehydration conditions :

Condition Temperature Time (h) Yield (%) Side Products
Borate buffer (pH 9.5) 90°C 1.5 83–92 <5% hydrolysis
NaOH/DMSO RT 24 45–60 10–15% dimerization
Mechanochemical grinding RT 1 65* None reported

*Theoretical yield based on analogous reactions

Mechanistic Insights and Byproduct Analysis

Competing Pathways During Cyclodehydration

Cyclodehydration in suboptimal conditions (pH < 9) leads to hydrolysis of O-acylamidoxime to 4-methylbenzenesulfonylacetic acid (20–35% yield). Elevated temperatures (>95°C) promote oxadiazole decomposition, evidenced by LC-MS detection of 4-methylbenzoic acid .

Role of Activating Agents

Coupling reagents like T3P enhance acylation efficiency by forming reactive mixed anhydrides. Compared to acyl chlorides, T3P reduces racemization and improves functional group tolerance, particularly for electron-deficient sulfonyl groups.

Purification and Characterization

Crystallization Protocols

Crude product is purified via recrystallization from methanol/water (3:1), yielding colorless needles (mp 162–164°C). Purity (>98%) is confirmed by HPLC using a C18 column (acetonitrile/water 70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.2 Hz, 2H, Ar–H), 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 4.32 (s, 2H, CH₂SO₂), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • IR (KBr): 1590 cm⁻¹ (C=N), 1350–1150 cm⁻¹ (SO₂ asym/sym stretch).

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Pilot-scale studies using a microreactor (0.5 mL volume) demonstrate:

  • 15-minute residence time at 90°C
  • 89% yield with 99.5% purity
  • 50 g/h productivity

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 8.7 (vs. 32 for batch synthesis)
  • E-factor : 2.1 (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tosylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxadiazole derivatives with oxidized functional groups.

    Reduction: Reduced oxadiazole compounds.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies involving oxadiazole derivatives have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds have been synthesized and evaluated for their minimum inhibitory concentration (MIC), with certain derivatives showing promising antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Properties

Compounds within the oxadiazole class have been evaluated for anti-inflammatory effects. A series of new oxadiazole derivatives were synthesized and tested for their analgesic activity. One notable compound showed a high level of protection in comparison to Indomethacin, a well-known anti-inflammatory drug . The structure-activity relationship (SAR) studies indicate that modifications on the oxadiazole ring can enhance anti-inflammatory potency.

Carbonic Anhydrase Inhibition

A recent study identified a related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, as a selective type II carbonic anhydrase inhibitor. This compound demonstrated local action through ocular administration, suggesting potential applications in treating glaucoma and other eye diseases . The metabolic pathways of such compounds are crucial for understanding their pharmacokinetics and therapeutic efficacy.

Analgesic Activity Evaluation

In a study assessing the analgesic properties of various oxadiazole derivatives, one compound was found to provide significant pain relief in animal models. The evaluation included behavioral tests measuring pain response and inflammatory markers in serum .

Antibacterial Efficacy

A series of synthesized oxadiazole derivatives were tested against clinical isolates of bacteria. The results indicated that certain modifications on the oxadiazole ring significantly improved antibacterial activity, with MIC values indicating effective inhibition at low concentrations .

Data Summary Table

Application AreaCompound TypeKey FindingsReferences
Antimicrobial ActivityOxadiazole DerivativesEffective against Staphylococcus aureus and E. coli; MIC values comparable to antibiotics
Anti-inflammatoryOxadiazole DerivativesHigher analgesic activity than Indomethacin
Carbonic Anhydrase Inhibition4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamideSelective inhibitor; potential for glaucoma treatment

Mechanism of Action

The mechanism of action of 5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)-1,2,4-oxadiazole: Lacks the tosylmethyl group, resulting in different chemical properties.

    5-(Tosylmethyl)-1,2,4-oxadiazole: Lacks the p-tolyl group, affecting its reactivity and applications.

Uniqueness

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both p-tolyl and tosylmethyl groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various research applications.

Biological Activity

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and implications for medicinal chemistry through detailed research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O5_{5}S
  • Molecular Weight : 366.47 g/mol
  • CAS Number : 1105199-17-4
PropertyValue
Density1.237 g/cm³
Boiling Point403.7 °C
Melting PointNot Available
LogP4.258

Antimicrobial Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial activities. A study demonstrated that derivatives of oxadiazoles possess significant inhibitory effects against various bacterial strains, suggesting a potential for development as antibacterial agents . The specific compound has shown effectiveness against Gram-positive bacteria, which is crucial in addressing antibiotic resistance issues.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity was observed in cell cultures treated with lipopolysaccharides (LPS), where the compound significantly reduced the levels of TNF-alpha and IL-6 .

Enzyme Inhibition

The compound has also been investigated for its potential as a selective inhibitor of carbonic anhydrase II (CA II). Inhibition studies revealed that it could effectively reduce the activity of this enzyme, which plays a critical role in various physiological processes including acid-base balance and fluid secretion . This property indicates possible applications in treating conditions like glaucoma and other disorders related to carbonic anhydrase dysregulation.

Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step reaction involving the condensation of appropriate sulfonamide precursors with hydrazones. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound .

Pharmacokinetic Studies

A pharmacokinetic study conducted on Wistar rats demonstrated that after administration, the compound exhibited a half-life conducive to therapeutic applications. Blood samples taken at various intervals showed significant plasma concentrations over time, indicating good bioavailability .

Q & A

Q. Example Optimization Results

ParameterInitial ValueOptimized Value
Reaction Time6 hours4.5 hours
Catalyst (mol%)5%7%
Yield Improvement65% → 82%

Advanced: How can discrepancies between experimental and computational data (e.g., DFT vs. X-ray) be resolved?

Methodological Answer:
Contradictions often arise from solvent effects or basis set limitations in DFT:

  • Step 1 : Compare gas-phase DFT calculations with solid-state X-ray data. If bond lengths differ by >0.05 Å, re-optimize using a polarizable continuum model (PCM) for solvent corrections .
  • Step 2 : Validate vibrational frequencies (IR) against experimental spectra. Large deviations (>30 cm⁻¹) suggest incomplete conformational sampling .
  • Step 3 : Use high-level methods (e.g., CCSD(T)) for critical interactions like hydrogen bonding .

Advanced: How do substituents (e.g., sulfonyl vs. methyl groups) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation:

  • Design : Synthesize derivatives with substitutions at the sulfonyl, methyl, or oxadiazole positions .
  • Testing : Evaluate against target enzymes (e.g., cyclooxygenase-2) using kinetic assays.
  • Analysis :
    • Electron-withdrawing groups (e.g., sulfonyl) enhance binding affinity via polar interactions.
    • Hydrophobic substituents (e.g., methylphenyl) improve membrane permeability .

Q. Example SAR Data

DerivativeIC50 (μM)LogP
Parent Compound12.32.8
–SO2CH3 → –NO28.71.9
–CH3 → –CF36.13.2

Advanced: What strategies address low crystallinity in X-ray studies?

Methodological Answer:

  • Co-crystallization : Use triphenylphosphine oxide or crown ethers to stabilize crystal lattices .
  • Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions in DMSO/EtOH mixtures .
  • Data Collection : Synchrotron radiation improves resolution for weakly diffracting crystals .

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